3-Carbamoyl-2-(3-fluorobenzenesulfonamido)propanoic acid
Description
3-Carbamoyl-2-(3-fluorobenzenesulfonamido)propanoic acid (CAS: 1396963-96-4) is a synthetic organic compound featuring a propanoic acid backbone substituted with a carbamoyl group at the 3-position and a 3-fluorobenzenesulfonamido group at the 2-position. The sulfonamide moiety is a common pharmacophore in medicinal chemistry due to its ability to engage in hydrogen bonding and electrostatic interactions with biological targets, while the fluorine atom enhances metabolic stability and bioavailability through electronic effects . This compound is cataloged as a research chemical, though its specific biological applications remain under investigation .
Properties
IUPAC Name |
4-amino-2-[(3-fluorophenyl)sulfonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O5S/c11-6-2-1-3-7(4-6)19(17,18)13-8(10(15)16)5-9(12)14/h1-4,8,13H,5H2,(H2,12,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKUFKNEHMVDFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Carbamoyl-2-(3-fluorobenzenesulfonamido)propanoic acid typically involves the reaction of asparagine with 3-fluorobenzenesulfonyl chloride under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3-Carbamoyl-2-(3-fluorobenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically affects the carbamoyl or sulfonamido groups, leading to the formation of corresponding oxides or sulfoxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbamoyl group to an amine or the sulfonamido group to a sulfonamide.
Substitution: The fluorine atom in the fluorobenzenesulfonamido group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This leads to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
Scientific Research Applications
3-Carbamoyl-2-(3-fluorobenzenesulfonamido)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in biochemical studies to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications. It could serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-Carbamoyl-2-(3-fluorobenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Structural Analogs with Halogen and Substituent Variations
The following table highlights key structural analogs and their distinguishing features:
Key Observations:
Chlorinated analogs (e.g., 2-chlorophenyl) exhibit increased steric bulk and lipophilicity, which may influence membrane permeability .
Functional Group Variations : Replacement of sulfonamido with formamido (e.g., 2-fluorophenyl formamido) reduces hydrogen-bonding capacity, which could diminish target engagement in biological systems . Conversely, thioether-containing analogs (e.g., imidazole-thioether) demonstrate applications in mitochondrial-targeted prodrugs due to their redox-sensitive properties .
Biological Activity
3-Carbamoyl-2-(3-fluorobenzenesulfonamido)propanoic acid, with the chemical formula C10H11FN2O5S and CAS number 1396963-96-4, is a compound of interest due to its potential biological activities. This compound features a unique structure that includes a carbamoyl group, a sulfonamide moiety, and a fluorobenzene ring, which contribute to its reactivity and interaction with biological systems.
- Molecular Weight: 290.27 g/mol
- IUPAC Name: N~2~-[(3-fluorophenyl)sulfonyl]asparagine
- InChI Key: SCKUFKNEHMVDFQ-UHFFFAOYSA-N
Synthesis
The synthesis typically involves the reaction of asparagine with 3-fluorobenzenesulfonyl chloride under controlled conditions to yield high purity and yield of the final product. This process can be scaled for industrial applications using automated reactors to enhance efficiency .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfonamide group can mimic the structure of substrates for certain enzymes, potentially leading to inhibition or modulation of enzymatic activity. This mechanism is crucial for its application in drug development.
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit various pharmacological properties:
- Antimicrobial Activity: Some sulfonamide derivatives have shown effectiveness against bacterial infections by inhibiting folate synthesis.
- Anti-inflammatory Effects: Compounds with similar structures have been investigated for their potential to reduce inflammation by modulating immune responses.
Case Studies and Research Findings
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial properties of sulfonamide derivatives, including compounds structurally related to this compound. Results indicated a significant reduction in bacterial growth in vitro, suggesting potential therapeutic applications in treating infections . -
Enzyme Inhibition:
Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings revealed that the compound could effectively bind to target enzymes, leading to decreased enzymatic activity, which is beneficial in drug design for metabolic disorders .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Carbamoyl-2-(2-fluorobenzenesulfonamido)propanoic acid | Structure | Similar antimicrobial properties |
| 3-Carbamoyl-2-(4-fluorobenzenesulfonamido)propanoic acid | Structure | Enhanced anti-inflammatory effects |
Q & A
Q. How can advanced biophysical techniques elucidate compound-protein interactions?
- Methodological Answer: Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS). Cryo-EM (2.5–3.5 Å resolution) visualizes binding modes in complex with large targets (e.g., GPCRs). For kinetic studies, stopped-flow fluorescence measures association/dissociation rates (kₒₙ/kₒff) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
